N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a piperidine ring substituted with a methoxyphenyl group and a carboxamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide typically involves the reaction of 4-methylpiperidine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperidine derivatives .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-methylpiperidine-4-carboxamide
- 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy and carboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-15(7-9-16-10-8-15)14(18)17-11-12-3-5-13(19-2)6-4-12/h3-6,16H,7-11H2,1-2H3,(H,17,18) |
InChI Key |
IQZJHUXXZOYRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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